molecular formula C17H25NO5 B3394858 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid CAS No. 947661-79-2

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid

Cat. No.: B3394858
CAS No.: 947661-79-2
M. Wt: 323.4 g/mol
InChI Key: BBLKVDWFAOCNAD-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a butanoic acid backbone with a tertiary amine modified by two protective groups:

  • tert-butoxycarbonyl (Boc): A common amine-protecting group that confers stability under basic conditions and is cleaved under strong acids like trifluoroacetic acid (TFA).
  • 4-methoxybenzyl (PMB): A benzyl-derived group with a methoxy substituent, offering orthogonal protection that is typically removed via oxidative or acidic conditions.

Molecular Formula: Estimated as C₁₇H₂₄NO₅ (based on structural components). Applications: Primarily used in peptide synthesis as a bifunctional intermediate, enabling selective deprotection strategies.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(11-5-6-15(19)20)12-13-7-9-14(22-4)10-8-13/h7-10H,5-6,11-12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKVDWFAOCNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738758
Record name 4-{(tert-Butoxycarbonyl)[(4-methoxyphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947661-79-2
Record name 4-{(tert-Butoxycarbonyl)[(4-methoxyphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) and 4-methoxybenzyl (MBn) groups are cleaved under distinct conditions, enabling selective deprotection for further functionalization.

Boc Group Removal

The Boc group is acid-labile, typically removed via trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous solvents:

Reagents/ConditionsOutcomeYieldReference
TFA in dichloromethane (DCM), 0–25°CCleavage to free amine>90%
4M HCl in dioxane, 2–4 hoursDeprotection without side-chain damage85–92%

The MBn group remains intact under these conditions due to its stability in acidic media .

MBn Group Removal

The MBn group is removed via hydrogenolysis or strong Lewis acids:

Reagents/ConditionsOutcomeYieldReference
H₂/Pd-C (10%), ethanol, 25°C, 12hCleavage to primary amine78–85%
TFA with triethylsilane, 0°C, 1hSelective MBn removal80%

Carboxylic Acid Functionalization

The butanoic acid moiety undergoes esterification, amidation, and activation for peptide coupling:

Esterification

Reagents/ConditionsProductYieldReference
Thionyl chloride (SOCl₂), methanolMethyl ester derivative95%
DCC/DMAP, benzyl alcoholBenzyl ester for solid-phase synthesis88%

Amidation

Reagents/ConditionsProductYieldReference
HATU, DIPEA, primary amine in DMFAmide conjugates82–90%
EDCl/HOBt, 0°C to RTPeptide bond formation75%

Redox Reactions

The compound participates in reductions and oxidations targeting specific functional groups:

Reduction of Carboxylic Acid

Reagents/ConditionsProductYieldReference
BH₃·THF, 0°C to RTAlcohol derivative70%

Oxidation of Amine

Reagents/ConditionsProductYieldReference
mCPBA, DCM, 0°CN-Oxide formation65%

Stability and Side Reactions

  • Hydrolysis : The Boc group is stable under basic conditions but hydrolyzes slowly in aqueous acidic media (t₁/₂ = 4h at pH 3) .

  • Racemization : Minimal (<2%) during coupling steps when using HATU/DIPEA at 0°C .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid is in the field of peptide synthesis. The Boc group serves as a temporary protecting group for amines during the synthesis process, allowing for selective reactions without interference from other functional groups.

  • Case Study : In a study exploring the synthesis of cyclic peptides, researchers utilized this compound to protect amino groups, facilitating the formation of peptide bonds under mild conditions. This method demonstrated improved yields and purity compared to traditional methods using less stable protecting groups.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in creating bioactive peptides and small molecules that can modulate biological pathways.

  • Case Study : A recent investigation into the anti-inflammatory properties of modified peptides included derivatives of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid. The results indicated that these compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in therapeutic applications for conditions like rheumatoid arthritis.

Molecular Biology Research

In molecular biology, this compound has been employed as a building block for constructing various biomolecules, including enzyme inhibitors and receptor ligands.

  • Data Table: Applications in Molecular Biology
Application AreaDescriptionExample Use Case
Enzyme InhibitionDesign of inhibitors targeting specific enzymes involved in metabolic pathwaysDevelopment of inhibitors for cancer-related enzymes
Receptor LigandsCreation of ligands that selectively bind to biological receptorsTargeting G-protein coupled receptors (GPCRs)
BioconjugationLinking biomolecules for targeted delivery systemsConjugating peptides to nanoparticles for drug delivery

Material Science

The compound's unique chemical structure allows it to be used in material science, particularly in the development of polymers and nanomaterials.

  • Case Study : Researchers have explored the use of this compound in synthesizing biodegradable polymers. These materials are designed to degrade under physiological conditions, making them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid involves the protection of the amine group by the Boc group. This protection allows for selective reactions at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

4-((tert-Butoxycarbonyl)amino)butanoic Acid

  • Molecular Formula: C₉H₁₇NO₄ .
  • Key Differences :
    • Lacks the PMB group, reducing steric hindrance and molecular weight (217.26 g/mol vs. ~333.4 g/mol for the target compound).
    • Simpler deprotection profile (Boc removal only).
  • Applications : A versatile intermediate for peptide coupling where minimal steric bulk is advantageous .

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

  • Structure : Boc and methyl groups on the amine.
  • Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26 g/mol) .
  • Key Differences :
    • Methyl substituent replaces PMB, reducing hydrophobicity compared to the aromatic PMB group.
    • Enhanced metabolic stability due to the absence of a benzyl group susceptible to oxidative cleavage.
  • Applications : Used in medicinal chemistry to modulate lipophilicity and solubility in small-molecule prodrugs .

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic Acid

  • Structure : Features a 4-(trifluoromethyl)phenyl group at the γ-position and Boc protection.
  • Molecular Formula: C₁₆H₂₀F₃NO₄ (MW: 371.33 g/mol) .
  • Key Differences :
    • Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation.
    • Increased lipophilicity (LogP ~3.2 vs. ~2.5 for the target compound) due to fluorine atoms.
  • Applications : Valued in kinase inhibitor design for improved target binding and pharmacokinetics .

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic Acid

  • Structure : Incorporates a piperazine ring with Boc protection.
  • Molecular Formula : C₁₃H₂₃N₂O₄ (MW: 283.34 g/mol) .
  • Key Differences :
    • Piperazine moiety introduces basic nitrogen atoms, improving water solubility at physiological pH.
    • Enables chelation or hydrogen bonding in biological targets.
  • Applications : Utilized in protease inhibitors and GPCR-targeted therapies for its conformational flexibility .

Biological Activity

4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid (Boc-MBA) is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxybenzyl moiety. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and biological research. Understanding its biological activity is crucial for its application in various fields, particularly in drug development and enzyme studies.

  • Molecular Formula : C17H25NO5
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 947661-79-2
  • Topological Polar Surface Area : 76.1 Ų
  • LogP (XLogP3-AA) : 2.4

The mechanism of action of Boc-MBA involves the selective protection of the amine group by the Boc moiety, which facilitates further chemical reactions without interference from the amine. The Boc group can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions, which is particularly useful in the synthesis of complex molecules and pharmaceuticals.

Enzyme Interaction

Boc-MBA has been studied for its interactions with various enzymes, particularly those involved in amino acid transport. For example, research indicates that compounds similar to Boc-MBA can inhibit sodium-dependent neutral amino acid transporters like ASCT2 (SLC1A5), which plays a critical role in amino acid homeostasis in tissues . Inhibitory activity was observed with sub-micromolar potency against rat ASCT2, suggesting potential relevance in cancer therapy where amino acid transport is often dysregulated.

Case Studies

  • Cell Viability Assays : In a study involving three cancer cell lines (MCF-7, LnCaP, and MDA-MB-231), Boc-MBA derivatives demonstrated dose-dependent inhibition of cell viability, indicating their potential as anticancer agents .
  • Mechanistic Studies : Molecular docking studies have shown that Boc-MBA derivatives bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects against various diseases .

Comparative Analysis

To better understand Boc-MBA's biological activity, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-((tert-Butoxycarbonyl)amino)methyl)benzoic acidStructureModerate inhibition of amino acid transport
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acidStructureWeak cytotoxicity against cancer cells
Boc-GABA-OHStructureKnown GABA receptor modulation

Boc-MBA's unique methoxybenzyl group provides distinct reactivity compared to other Boc-protected compounds, enhancing its potential applications in drug design and synthesis.

Research Applications

Boc-MBA serves multiple roles in scientific research:

  • Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Biological Studies : Investigated for its role in enzyme mechanisms and protein interactions.
  • Pharmaceutical Development : Acts as an intermediate in synthesizing new drugs targeting specific diseases.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid
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4-(tert-Butoxycarbonyl(4-methoxybenzyl)amino)butanoic acid

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